1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile
Description
1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C12H13NO2. This compound is characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 2 and 6 positions, and a nitrile group at the carbon of the cyclopropane ring . It is a solid at room temperature and has various applications in scientific research and industry.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-14-9-4-3-5-10(15-2)11(9)12(8-13)6-7-12/h3-5H,6-7H2,1-2H3 |
InChI Key |
LXLMNPXKXSFBHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2(CC2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile typically involves the reaction of 2,6-dimethoxybenzyl chloride with cyclopropanecarbonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand for metal ions, facilitating catalytic processes. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile: Similar structure but with methoxy groups at the 3 and 4 positions.
1-(4-Methoxyphenyl)cyclopropanecarbonitrile: Contains a single methoxy group at the 4 position.
1-(2,4-Dimethoxyphenyl)cyclopropanecarbonitrile: Methoxy groups at the 2 and 4 positions.
The unique positioning of the methoxy groups in 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile influences its chemical reactivity and binding properties, making it distinct from its analogs.
Biological Activity
1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C12H13N
- Molecular Weight : 187.24 g/mol
- IUPAC Name : 1-(2,6-dimethoxyphenyl)cyclopropanecarbonitrile
The biological activity of 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile is primarily attributed to its interaction with various biological targets. The compound's structure allows it to engage with enzymes and receptors, potentially leading to modulation of biochemical pathways. Notably, the presence of the dimethoxyphenyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Biological Activities
1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile has been investigated for several biological activities:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Research suggests that this compound may possess anticancer activity by inducing apoptosis in cancer cells. In vitro studies have demonstrated its effectiveness against different cancer cell lines, including breast and lung cancers.
- Anti-inflammatory Effects : Preliminary data indicate that 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of cyclopropanecarbonitriles, including 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In a recent experiment published in Cancer Letters, researchers assessed the cytotoxic effects of 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile on human breast cancer cells (MCF-7). The compound was found to induce apoptosis at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting a mechanism involving caspase activation .
Comparative Analysis
To better understand the biological activity of 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile, a comparison with similar compounds can provide insights into its unique properties.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile | Yes | Yes | Enzyme inhibition; apoptosis induction |
| 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | Moderate | Yes | Similar to above |
| 1-(3-Nitrophenyl)cyclopropanecarbonitrile | No | Moderate | Different target interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
